

# Application Note: Analysis of Isofenphos-methyl Residue in Soil by GC-MS/MS

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## Compound of Interest

Compound Name: Isofenphos-methyl

Cat. No.: B1211276

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## Introduction

**Isofenphos-methyl** is an organophosphate insecticide used to control a variety of soil-dwelling and foliar insects. Due to its potential persistence and toxicity, monitoring its residue levels in soil is crucial for environmental assessment and food safety.<sup>[1]</sup> Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers high sensitivity and selectivity, making it an ideal technique for the trace-level quantification of pesticide residues in complex matrices like soil.<sup>[2][3]</sup> This application note details a robust and validated method for the determination of **isofenphos-methyl** in soil using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by GC-MS/MS analysis.

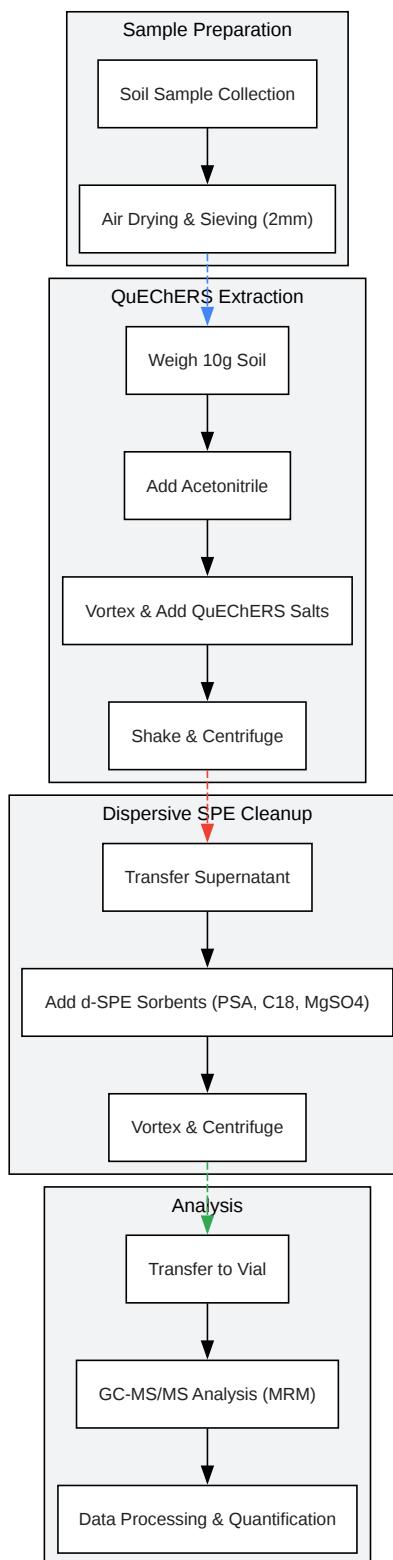
## Principle

The method involves the extraction of **isofenphos-methyl** from soil samples using acetonitrile, followed by a partitioning step with salting-out agents (magnesium sulfate and sodium chloride). The extract then undergoes dispersive solid-phase extraction (d-SPE) for cleanup to remove matrix interferences. The final extract is analyzed by GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis.<sup>[4][5]</sup>

## Experimental Workflow & Protocols

The overall experimental workflow for the analysis of **isofenphos-methyl** in soil is depicted below.

Figure 1. Experimental Workflow for Isofenphos-methyl Analysis

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## Detailed Experimental Protocols

### 1. Sample Preparation

- Homogenization: Air-dry soil samples at room temperature. Pulverize the dried soil using a mortar and pestle.[6]
- Sieving: Pass the pulverized soil through a 2 mm sieve to remove larger particles and ensure homogeneity.[6]
- Storage: Store the sieved soil in a labeled, airtight container at 4°C until extraction.

### 2. QuEChERS Extraction

- Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Vortex the tube for 1 minute to ensure the solvent thoroughly wets the soil.
- Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO<sub>4</sub> and 1 g NaCl).[6]
- Immediately cap and shake the tube vigorously for 1 minute.
- Centrifuge the sample at  $\geq$ 4000 rpm for 5 minutes.[3]

### 3. Dispersive SPE (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) into a 2 mL microcentrifuge tube.
- Add d-SPE cleanup sorbents, typically containing 150 mg anhydrous MgSO<sub>4</sub>, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[6]
- Vortex the tube for 30 seconds to disperse the sorbents.
- Centrifuge at  $\geq$ 10,000 rpm for 2 minutes.[6]

- The resulting supernatant is ready for GC-MS/MS analysis. Transfer the cleaned extract into a 2 mL autosampler vial.

#### 4. GC-MS/MS Analysis

The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer.

Parameter	Condition
GC System	Agilent 8890 GC or equivalent <sup>[7]</sup>
Mass Spectrometer	Agilent 7010 Triple Quadrupole MS or equivalent <sup>[8]</sup>
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temperature	280°C
Injection Mode	Pulsed Splitless
Injection Volume	1 µL
Oven Program	Initial 80°C, hold for 1 min; ramp at 20°C/min to 170°C; ramp at 20°C/min to 300°C, hold for 5 min. <sup>[8]</sup>
Transfer Line Temp	280°C
Ion Source Temp	230°C
Quadrupole Temp	150°C
Acquisition Mode	Multiple Reaction Monitoring (MRM)

#### MRM Transitions for **Isofenphos-methyl**

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (eV)	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Isofenphos-methyl	199	167	10	121	10

**Note:** The retention time for isofenphos-methyl under these conditions is approximately 6.7 minutes.<sup>[8]</sup>

Collision energies should be optimized for the specific instrument used.

## Method Validation and Performance

The analytical method was validated according to established guidelines for pesticide residue analysis.<sup>[2][9]</sup> The performance was evaluated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Table 1: Method Validation and Performance Data

Parameter	Result
Linearity Range	0.005 - 0.5 mg/kg
Correlation Coefficient ( $r^2$ )	> 0.995
Limit of Quantification (LOQ)	0.01 mg/kg[2]
Accuracy (Recovery at 0.01, 0.05, 0.1 mg/kg)	85% - 110%
Precision (RSD <sub>r</sub> at 0.01, 0.05, 0.1 mg/kg)	< 15%
RSD <sub>r</sub> : Relative Standard Deviation for repeatability	

The validation results demonstrate that the method is accurate, precise, and sensitive for the determination of **isofenphos-methyl** in soil. The average recoveries and reproducibility are well within the acceptable range of 70-120% and <20% RSD, respectively, as stipulated by common validation guidelines.[2][10]

## Conclusion

This application note presents a reliable and validated GC-MS/MS method for the quantitative analysis of **isofenphos-methyl** residues in soil. The use of a QuEChERS-based sample preparation protocol provides efficient extraction and cleanup, while the high selectivity of tandem mass spectrometry ensures accurate quantification at low levels. This method is suitable for routine monitoring and environmental risk assessment of soil contaminated with **isofenphos-methyl**.

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